

Application Notes and Protocols: Limocitrin as a Standard in Phytochemical Analysis

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Compound of Interest

Compound Name: *Limocitrin*

Cat. No.: *B1675400*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **limocitrin** as a reference standard in the quantitative analysis of phytochemical extracts. The methodologies outlined are essential for ensuring the accuracy, reproducibility, and validity of experimental results in research, quality control, and drug development.

Introduction to Limocitrin

Limocitrin (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one) is a flavonoid, specifically a 3-hydroxyflavone, naturally occurring in various plants, including citrus fruits.[1][2][3] As a pure, well-characterized compound, it serves as an excellent primary reference standard for phytochemical analysis.[1] The use of such standards is critical for the validation of analytical methods, calibration of instruments, and ensuring the consistency and quality of herbal products and botanical drugs.[4]

Physicochemical Properties of **Limocitrin**:

Property	Value	Reference
Molecular Formula	C17H14O8	[1][5]
Molecular Weight	346.29 g/mol	[1][5]
Appearance	Yellow powder	[2]
Melting Point	271-275 °C	[2][5]
CAS Number	489-33-8	[1]

Experimental Protocols

Handling and Storage of Limocitrin Standard

Proper handling and storage of the **limocitrin** reference standard are crucial to maintain its integrity and ensure accurate results.

- **Solid Form:** The solid standard should be stored in a tightly sealed vial in a desiccator at 15-25 °C.[1] When stored correctly, the solid product can be used for up to 6 months.
- **Stock Solution:** Prepare a stock solution by dissolving an accurately weighed amount of **limocitrin** in a suitable solvent (e.g., methanol or ethanol). Store the stock solution in aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the solution to come to room temperature.

Quantification of Limocitrin using High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the separation and quantification of **limocitrin** in plant extracts. The method is adapted from established protocols for similar flavonoids.[6][7]

2.2.1. Materials and Reagents

- **Limocitrin** reference standard
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Ultrapure water
- Plant extract sample

2.2.2. Equipment

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Syringe filters (0.45 μ m)
- Analytical balance
- Volumetric flasks and pipettes

2.2.3. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **limocitrin** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 μ m syringe filter before injection.

2.2.4. Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient elution with 0.1% Formic acid in water (A) and Acetonitrile (B)
Gradient Program	0-2 min: 10-80% B; 2-10 min: 80-100% B[6]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Detection Wavelength	350 nm[7]

2.2.5. Data Analysis and Quantification

- Inject the calibration standards and the sample solution into the HPLC system.
- Identify the **limocitrin** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standard against its concentration.
- Determine the concentration of **limocitrin** in the sample by interpolating its peak area on the calibration curve.

2.2.6. Method Validation Data (Representative)

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.25 µg/mL
Limit of Quantification (LOQ)	0.85 µg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery)	98 - 102%

Quantification of Limocitrin using UV-Vis Spectrophotometry

This protocol provides a simple and cost-effective method for the quantification of total flavonoids, expressed as **limocitrin** equivalents, in plant extracts. This method is based on the formation of a colored complex with aluminum chloride.[8]

2.3.1. Materials and Reagents

- **Limocitrin** reference standard
- Methanol (analytical grade)
- Aluminum chloride (AlCl₃)
- Sodium acetate
- Plant extract sample

2.3.2. Equipment

- UV-Vis spectrophotometer
- Cuvettes (1 cm path length)
- Analytical balance

- Volumetric flasks and pipettes

2.3.3. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
- Sample Preparation: Dissolve a known amount of the dried plant extract in methanol.
- Aluminum Chloride Solution (2%): Dissolve 2 g of AlCl₃ in 100 mL of methanol.

2.3.4. Experimental Procedure

- Pipette 1 mL of each working standard solution or the sample solution into separate test tubes.
- Add 0.1 mL of 2% aluminum chloride solution to each tube.
- Add 0.1 mL of sodium acetate solution (1 M).
- Add 2.8 mL of methanol to each tube and mix well.
- Incubate the mixture at room temperature for 30 minutes.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_{max}) against a blank (methanol). The λ_{max} for the **limocitrin**-AlCl₃ complex should be determined experimentally but is expected to be around 415 nm for flavonoids.

2.3.5. Data Analysis and Quantification

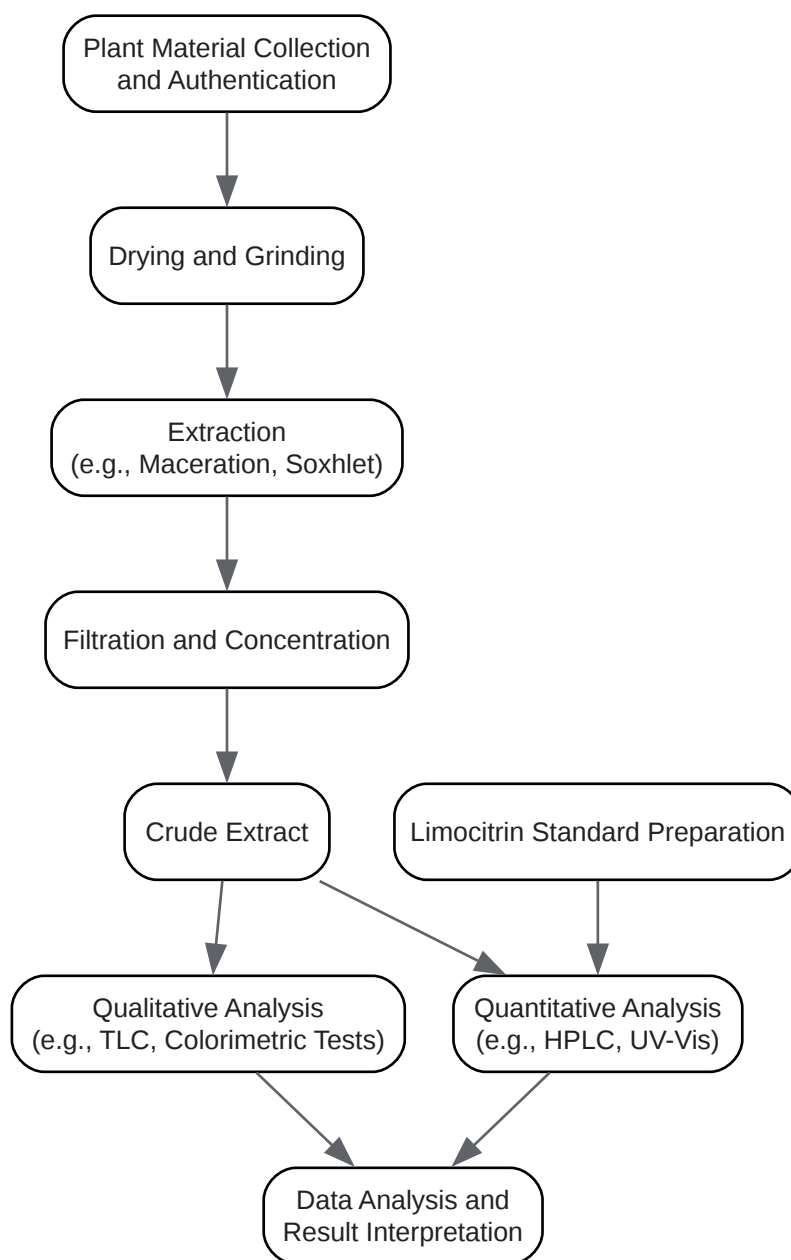
- Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
- Determine the concentration of **limocitrin** equivalents in the sample by interpolating its absorbance on the calibration curve.

2.3.6. Method Validation Data (Representative)

Parameter	Result
Linearity Range	10 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	2.5 µg/mL
Limit of Quantification (LOQ)	8.0 µg/mL

Visualizations

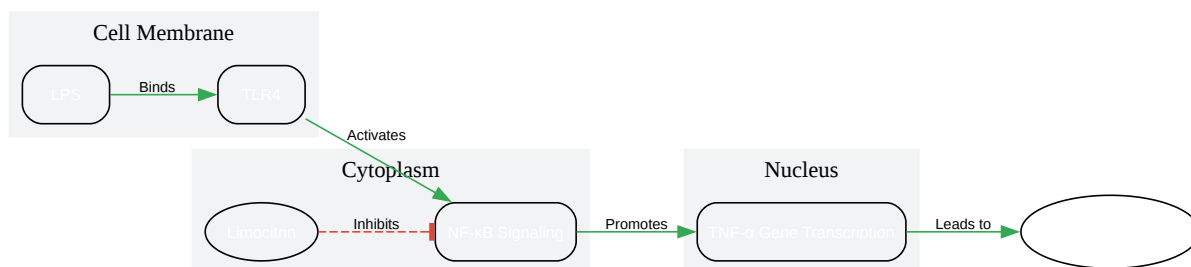
General Workflow for Phytochemical Analysis



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Caption: General workflow for phytochemical analysis using a standard.

Simplified Signaling Pathway of Limocitrin's Anti-inflammatory Action



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Caption: Inhibition of TNF- α expression by **Limocitrin**.

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